molecular formula C8H5BrN2O B2980202 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde CAS No. 2168834-11-3

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B2980202
CAS No.: 2168834-11-3
M. Wt: 225.045
InChI Key: PRJUNVJVKDMUNI-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde (CAS: 2168834-11-3) is a heterocyclic compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.05 g/mol. Its structure features an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 7 and a carbaldehyde group at position 4. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents . The carbaldehyde group offers a reactive site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.

Properties

IUPAC Name

7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJUNVJVKDMUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde, highlighting their substituents, biological activities, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Application Source/Reference
This compound 2168834-11-3 C₈H₅BrN₂O Br (C7), CHO (C5) Intermediate for GSK-3β inhibitors
5-Bromo-7-chloroimidazo[1,5-a]pyridine 1427424-93-8 C₇H₄BrClN₂ Br (C5), Cl (C7) Synthetic intermediate; no reported bioactivity
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine 1554534-02-9 C₇H₉BrN₂ Br (C1), saturated bicyclic ring Unspecified; likely a building block
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 878197-68-3 C₈H₅BrN₂O Br (C5), CHO (C2) Unknown; structural isomer with different ring fusion
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) - C₁₈H₁₃N₃O Pyridyl and hydroxyphenyl groups Antibacterial (MIC₅₀: 0.6–1.4 mg/ml)

Key Comparisons

Structural Variations and Reactivity Bromine Position: The target compound’s bromine at C7 distinguishes it from 5-bromo-7-chloroimidazo[1,5-a]pyridine (Br at C5, Cl at C7). Bromine at C7 may enhance electrophilic substitution reactivity, facilitating further derivatization . Carbaldehyde Group: The C5 carbaldehyde in the target compound contrasts with C2 carbaldehyde in 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.

Biological Activity Antibacterial Potential: While the target compound itself lacks direct antibacterial data, structurally related imidazo[1,5-a]pyridines (e.g., compound 3a) exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria (MIC₅₀: 0.6–1.4 mg/ml) . The carbaldehyde group in the target compound could be leveraged to synthesize similar prodrugs. Enzyme Inhibition: Derivatives of this compound serve as precursors for GSK-3β inhibitors, which are critical in neurodegenerative disease research .

Synthetic Utility

  • The target compound is a key intermediate in multi-step syntheses (e.g., Scheme 1 in ), where its bromine and carbaldehyde groups enable sequential cross-coupling and condensation reactions .
  • Saturated analogs like 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine are less reactive due to reduced aromaticity, limiting their utility in medicinal chemistry .

Thermodynamic and Kinetic Profiles Imidazo[1,5-a]pyridine derivatives bind to cysteine proteases (e.g., papain) via hydrophobic and entropic interactions (Ki: 13.75–99.30 mM) .

Biological Activity

7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C8_8H5_5BrN2_2O
  • SMILES Notation : C1=CN2C=NC(=C2C=C1Br)C=O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL for bacteria and from 7.8 to 5.8 μg/mL for fungi . The presence of the bromine atom is essential for this antimicrobial activity, as it enhances the compound's interaction with microbial targets.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer), with some derivatives showing IC50_{50} values lower than that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against specific cancer types.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes or disrupt DNA interactions, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50_{50} ValuesReference
AntimicrobialVarious Bacteria93.7 - 46.9 μg/mL
AntifungalVarious Fungi7.8 - 5.8 μg/mL
AnticancerPC-3, MCF-7< Doxorubicin IC50_{50}

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various imidazo[1,5-a]pyridine derivatives, including this compound. The results indicated a strong correlation between the presence of halogens and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The most potent derivative exhibited an IC50_{50} value significantly lower than established chemotherapeutic agents, indicating its potential as a novel anticancer drug candidate.

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